molecular formula C9H16O2S B8504251 Ethyl 2-(cyclopentylthio)acetate

Ethyl 2-(cyclopentylthio)acetate

Cat. No. B8504251
M. Wt: 188.29 g/mol
InChI Key: AUIWVDQHCARPTI-UHFFFAOYSA-N
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Patent
US08609669B2

Procedure details

A solution of 20% aqueous KOH (14.8 g, 52.8 mmol) was added to a solution of the product from Example 143A (8.89 g, 46.7 mmol) in EtOH (30 mL), and the resulting mixture was heated at reflux for 3 hours. The reaction solution was cooled to room temperature and concentrated under vacuum. The residue was diluted with water (20 mL) and CH2Cl2 (50 mL) and cooled in ice as 37% HCl (15 mL) was added gradually with good stirring (final pH˜2). The aqueous layer was separated and extracted with CH2Cl2 (50 mL) and the combined organic phase was washed with brine (30 mL), dried (Na2SO4), filtered, and concentrated under vacuum to provide the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 1.44-1.66 (m, 4H), 1.67-1.86 (m, 2H), 1.93-2.12 (m, 2H), 3.14-3.31 (m, 1H), 3.30 (s, 2H).
Name
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
8.89 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH:3]1([S:8][CH2:9][C:10]([O:12]CC)=[O:11])[CH2:7][CH2:6][CH2:5][CH2:4]1>CCO>[CH:3]1([S:8][CH2:9][C:10]([OH:12])=[O:11])[CH2:7][CH2:6][CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
8.89 g
Type
reactant
Smiles
C1(CCCC1)SCC(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with good stirring (final pH˜2)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with water (20 mL) and CH2Cl2 (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice as 37% HCl (15 mL)
ADDITION
Type
ADDITION
Details
was added gradually
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (50 mL)
WASH
Type
WASH
Details
the combined organic phase was washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)SCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.